5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Description
Introduction and Chemical Context
Historical Development of Pyrazole-Carboxamide Chemistry
Pyrazole chemistry originated in the late 19th century with Hans von Pechmann’s pioneering synthesis of pyrazole from acetylene and diazomethane. Ludwig Knorr’s subsequent work on substituted pyrazoles via 1,3-diketone condensations laid the foundation for diversifying this heterocycle. The integration of carboxamide functionalities into pyrazole systems gained momentum in the mid-20th century, driven by the discovery of natural pyrazole derivatives like 1-pyrazolyl-alanine. By the 1980s, carboxamide-modified pyrazoles became central to drug development, exemplified by celecoxib’s COX-2 inhibitory activity.
Modern synthetic advances, such as microwave-assisted reactions and transition-metal-catalyzed cross-couplings, have enabled precise functionalization at the pyrazole 3- and 5-positions. For instance, J-stage researchers demonstrated that 1H-pyrazole-3-carboxamide derivatives could be synthesized in high yields (48–56%) under mild conditions, emphasizing their scalability. These methodologies directly informed the design of 5-Piperidin-3-yl-2H-pyrazole-3-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride, where regioselective amidation at the pyrazole’s 3-position optimizes target binding.
Table 1: Key Milestones in Pyrazole-Carboxamide Development
Classification within Heterocyclic Compound Frameworks
Pyrazole-carboxamides belong to the azole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound’s classification hinges on three structural features:
- Pyrazole Core : The 2H-tautomer provides aromatic stability through 6π-electron delocalization, while the N1–H group enables hydrogen bonding with biological targets.
- Carboxamide Substituent : The 3-carboxylic acid amide group introduces polarity, enhancing solubility and enabling interactions with serine/threonine kinases.
- Piperidine Moiety : The sp³-hybridized piperidine ring at position 5 confers three-dimensional flexibility, facilitating penetration into hydrophobic binding pockets.
This hybrid structure occupies a unique niche among bicyclic heterocycles, combining pyrazole’s planar rigidity with piperidine’s conformational adaptability. Such duality is critical for optimizing pharmacokinetic properties, as evidenced by similar derivatives showing logP values between 1.8–2.5, ideal for blood-brain barrier permeation.
Significance of Piperidine-Pyrazole Hybrid Structures
Piperidine-pyrazole hybrids leverage synergistic interactions between their components:
- Piperidine’s Role : The chair conformation of piperidine enables axial-equatorial isomerism, allowing adaptive binding to fluctuating enzyme active sites. In 5-Piperidin-3-yl derivatives, the 3-position substitution orients the hydroxyl-ethylamide chain toward solvent-exposed regions, minimizing steric clashes.
- Therapeutic Applications :
- Anticancer Agents : Molecular docking studies reveal that piperidine-pyrazole carboxamides intercalate into DNA minor grooves, with binding constants (K ≈ 10⁵ M⁻¹) comparable to doxorubicin.
- Antifungal Activity : Derivatives like 8c inhibit Colletotrichum gloeosporioides by disrupting ergosterol biosynthesis, extending lag phases by 2.77 days.
Table 2: Biological Activities of Representative Piperidine-Pyrazole Hybrids
| Compound | Target | Activity (IC₅₀) | Mechanism |
|---|---|---|---|
| pym-5 | DNA minor groove | 1.06×10⁵ M⁻¹ | Intercalation and strand cleavage |
| 8c | Fungal cytochrome P450 | 18 µM | Ergosterol synthesis inhibition |
Current Research Landscape and Knowledge Gaps
Recent studies focus on three areas:
- Synthetic Methodology : Four-step protocols using edaravone precursors achieve 56–95% yields for pyrazole-carboxamides, though piperidine incorporation remains challenging due to side reactions during amidation.
- Target Identification : While kinase inhibition was initially hypothesized, fluorescence quenching assays confirm DNA binding as a primary mechanism for derivatives like pym-5.
- Computational Modeling : Density functional theory (DFT) calculations predict that 5-Piperidin-3-yl substitution lowers LUMO energy (-1.34 eV), enhancing electrophilic DNA interaction.
Critical knowledge gaps persist:
- Structure-Activity Relationships : The impact of piperidine’s stereochemistry (R vs. S configurations) on target affinity remains unstudied.
- Metabolic Stability : No data exist on hepatic microsomal degradation rates for this compound class.
- Off-Target Effects : DNA-binding may induce genotoxicity, requiring comprehensive toxicogenomic profiling.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c16-5-4-13-11(17)10-6-9(14-15-10)8-2-1-3-12-7-8;/h6,8,12,16H,1-5,7H2,(H,13,17)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHJMRVHBKPBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NN2)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
Key Observations :
Hydroxyethylamide vs. Methylamide : The hydroxyethylamide group in the target compound increases polarity and hydrogen-bonding capacity compared to the methylamide in ’s analog, enhancing solubility .
Ester vs. Amide : The ethyl ester in ’s compound is more lipophilic than the amide in the target compound, but esters are prone to hydrolysis in vivo, which may limit stability .
Preparation Methods
Formation of β-Keto Esters as Precursors
The synthesis often starts with β-keto esters derived from N-Boc-protected piperidine carboxylic acids. These are prepared by coupling the protected piperidine acids with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), followed by methanolysis to yield β-keto esters.
Conversion to β-Enamino Diketones
The β-keto esters are treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form β-enamino diketones, which serve as key intermediates for pyrazole ring formation.
Pyrazole Ring Formation via Cyclocondensation
The pyrazole ring is constructed by reacting β-enamino diketones with hydrazine derivatives. This cyclocondensation proceeds regioselectively, influenced by solvent polarity and reaction conditions.
| Solvent Type | Regioselectivity (%) | Yield (%) | Notes |
|---|---|---|---|
| Ethanol (polar protic) | 99.5 | 78 | High regioselectivity and yield |
| Acetonitrile (polar aprotic) | Lower than ethanol | Moderate | Moderate regioselectivity |
| Carbon Tetrachloride (nonpolar) | Low | Low | Poor regioselectivity |
Table 1: Effect of Solvent on Pyrazole Cyclocondensation Reaction
The reaction in ethanol typically yields the desired 5-substituted pyrazole predominantly, with minimal formation of regioisomers.
Conversion to Hydrochloride Salt
The final step involves converting the free base amide to its hydrochloride salt to improve solubility and stability. This is typically achieved by:
- Dissolving the free base in an organic solvent (e.g., ethanol or methanol).
- Adding hydrochloric acid or a suitable acid solution miscible with the solvent.
- Precipitating the hydrochloride salt by adjusting solvent polarity or concentration.
- Isolating the salt by filtration and drying.
This salt formation step is critical for pharmaceutical applications and can be optimized by varying the solvent system and acid concentration.
Reaction Conditions and Optimization
- Temperature control is essential during cyclocondensation and amide bond formation to maximize yield and minimize side reactions.
- Solvent choice affects regioselectivity and purity of pyrazole products.
- Use of coupling agents such as EDC·HCl and catalysts like DMAP enhances ester and amide bond formation efficiency.
- Protection/deprotection strategies (e.g., Boc group) are employed to manage functional group compatibility.
Challenges and Industrial Considerations
- Some reported synthetic routes for related pyrazole derivatives involve hazardous reagents (e.g., ethyl diazoacetate) and transition metal catalysts, which pose safety and environmental concerns.
- Hydrolysis steps can result in highly water-soluble intermediates that are difficult to isolate, requiring careful solvent selection and purification strategies.
- Industrial-scale synthesis demands processes that avoid explosive or toxic reagents and minimize solvent usage and waste generation.
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| β-Keto ester formation | N-Boc-piperidine acids, Meldrum’s acid, EDC·HCl, DMAP | β-Keto esters (2a–c) | High yield, mild conditions |
| β-Enamino diketone formation | DMF·DMA | β-Enamino diketones (3a–c) | Key intermediates for cyclization |
| Cyclocondensation | Hydrazine derivatives, solvent (EtOH preferred) | 5-Substituted pyrazoles (5a–o) | High regioselectivity in EtOH |
| Boc deprotection | Acid (e.g., HCl in organic solvent) | Free amine | Prepares for amide coupling |
| Amide bond formation | 2-Hydroxyethyl amine, coupling agents | Target amide | Critical for final compound structure |
| Hydrochloride salt formation | HCl addition, solvent adjustment | Hydrochloride salt of target compound | Enhances solubility and stability |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) and acid-mediated deprotection. Key steps include:
- Step 1 : Coupling under inert atmosphere at 40–100°C for 5.5 hours using cesium carbonate as a base .
- Step 2 : Hydrolysis with HCl (93–96°C, 17 hours) to yield the hydrochloride salt .
Optimization strategies: - Varying solvent polarity (e.g., tert-butanol vs. acetonitrile) to improve intermediate solubility.
- Adjusting reaction time and temperature to minimize byproducts.
| Example Reaction Parameters |
|---|
| Catalyst: Pd(OAc)₂ (2 mol%) |
| Ligand: tert-butyl XPhos |
| Base: Cs₂CO₃ |
| Yield: 39–94% (multi-step) |
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ for structural confirmation (e.g., δ 13.99 ppm for carboxylic protons) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : ESI-MS (e.g., m/z 311.1 [M+1]) and HPLC (≥97% purity) for assessing purity .
- Elemental Analysis : Verify molecular formula (e.g., C₉H₁₇ClN₄O) via combustion analysis .
Q. What are the key considerations for ensuring stability during storage?
- Methodological Answer :
- Storage Conditions : Room temperature (20–25°C) in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free amine or carboxylic acid forms) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate biological activity against specific targets?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole-carboxamide derivatives with reported antitumor activity) .
- Assay Design :
- Use cell lines (e.g., HEK293) transfected with target receptors for binding assays.
- Measure IC₅₀ via fluorescence-based enzymatic inhibition (e.g., ATPase assays) .
Q. What strategies resolve discrepancies in pharmacological data across assay models?
- Methodological Answer :
- Model Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Data Normalization : Account for differences in cell permeability or metabolic rates by normalizing to internal controls (e.g., cytotoxicity assays) .
Q. What methodologies are recommended for SAR studies on derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., fluorination at pyrazole or piperidine positions) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to correlate structural changes with activity .
| Example Derivative | Modification | Biological Activity |
|---|---|---|
| Fluorinated analog | Increased lipophilicity | Enhanced CNS penetration |
Q. How can residual solvent analysis meet pharmacopeial standards?
- Methodological Answer :
- GC-MS Headspace Analysis : Quantify solvents (e.g., tert-butanol) using USP/Ph.Eur. limits (<500 ppm) .
- Buffer Preparation : Use ammonium acetate (pH 6.5) for HPLC mobile phases to improve resolution .
Q. What approaches assess metabolic stability in preclinical models?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure t₁/₂ .
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
